molecular formula C5H12N2O B132586 3-Amino-2,2-dimethylpropanamide CAS No. 324763-51-1

3-Amino-2,2-dimethylpropanamide

Cat. No. B132586
M. Wt: 116.16 g/mol
InChI Key: HKQZJXVIXAPOPZ-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylpropanamide, also known as β-Api, is a compound that has been studied for its potential in the synthesis of peptides. The compound is characterized by the presence of an amino group and a dimethylated propionic acid moiety. This structure is of interest in peptide synthesis due to its steric properties and the potential for forming peptide bonds with other amino acids or peptides.

Synthesis Analysis

The synthesis of derivatives of 3-Amino-2,2-dimethylpropanamide has been explored in the context of peptide formation. In one study, the compound was used to prepare tri- and hexa-peptides using conventional coupling reagents such as dicyclohexylcarbodi-imide and hydroxybenzotriazole . These methods are commonly employed in peptide synthesis, but the presence of steric hindrance at the carboxy-group of β-Api derivatives can lead to side reactions, complicating the synthesis process.

Molecular Structure Analysis

The molecular structure of 3-Amino-2,2-dimethylpropanamide contributes to its reactivity in chemical synthesis. The steric hindrance mentioned in the synthesis analysis is a direct result of the bulky dimethyl groups attached to the central carbon of the propionic acid moiety. This steric effect can influence the efficiency of peptide bond formation and the overall yield of the desired peptide products.

Chemical Reactions Analysis

In the realm of chemical reactions, 3-Amino-2,2-dimethylpropanamide has not been directly studied in the provided papers. However, related compounds, such as 3-amino-3-thioxopropanamides, have been shown to react with 2-anilinomethylene derivatives of various 1,3-dicarbonyl compounds to form pyrimidine derivatives . These reactions are indicative of the reactivity of amino acids with thioxo and carbonyl groups, which could be relevant to the chemical behavior of 3-Amino-2,2-dimethylpropanamide in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-2,2-dimethylpropanamide are not explicitly detailed in the provided papers. However, the challenges encountered during peptide coupling, such as side reactions due to steric hindrance, suggest that the physical properties of the compound, such as solubility and reactivity, are influenced by its bulky side groups . These properties are crucial for understanding the compound's behavior in various solvents and reaction conditions, which is essential for optimizing synthesis protocols.

Scientific Research Applications

1. Synthesis and Structural Analysis

3-Amino-2,2-dimethylpropanamide is involved in the synthesis of various compounds. Huang Ming-zhi et al. (2005) synthesized a compound by reacting a derivative of 3-Amino-2,2-dimethylpropanamide with 3-chloro-2,2-dimethylpropanoyl chloride. The crystal structure was determined using X-ray single crystal diffraction, highlighting its application in chemical synthesis and structural analysis (Huang Ming-zhi et al., 2005).

2. Analytical Chemistry and Degradation Studies

Michal Douša et al. (2012) developed a procedure using HILIC (Hydrophilic Interaction Liquid Chromatography) for detecting the degradation product of aliskiren, which involves 3-Amino-2,2-dimethylpropanamide. This showcases its role in analytical chemistry and pharmaceutical studies (Douša et al., 2012).

3. Catalytic Synthesis

A study by Pu Zhong-wei (2008) on the catalytic pyrolysis of N,N-dimethylpropanamide (a related compound) for the preparation of N,N-dimethylacrylamide highlights its potential in catalytic processes and fine chemical manufacturing (Pu Zhong-wei, 2008).

4. Neuropharmacological Properties

Research by D. Coward et al. (1990) on the neuroleptic properties of aminoergolines related to 3-Amino-2,2-dimethylpropanamide in rodents demonstrates its relevance in neuropharmacology and potential therapeutic applications (Coward et al., 1990).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection, and ensuring adequate ventilation .

properties

IUPAC Name

3-amino-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQZJXVIXAPOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457149
Record name 3-amino-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,2-dimethylpropanamide

CAS RN

324763-51-1
Record name 3-Amino-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324763-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, 3-amino-2,2-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanamide, 3-amino-2,2-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Douša, J Břicháč, J Svoboda, R Klvaňa - Journal of pharmaceutical and …, 2012 - Elsevier
A rapid procedure based on direct extraction and HILIC separation of aliskiren (ALI) degradation product – 3-amino-2,2-dimethylpropanamide (ADPA) with fluorescence detection has …
Number of citations: 20 www.sciencedirect.com
M Taddei, A Russo, E Cini, R Riva, M Rasparini… - 2011 - usiena-air.unisi.it
The invention relates to a process for the prepn. of aliskiren (I), using enzymic hydrolysis and catalyzed hydrogenation as key steps. The process for prepg. aliskiren comprising enzymic …
Number of citations: 0 usiena-air.unisi.it
H Wang, G Gurau, SP Kelley, AS Myerson… - RSC advances, 2013 - pubs.rsc.org
Taking advantage of the dramatically different solvent properties of hydrophilic ionic liquids (ILs) when dry vs. when wet allows unique separations strategies compared to the use of …
Number of citations: 29 pubs.rsc.org
Y Nakamura, T Fujimoto, Y Ogawa, H Namiki… - Bioorganic & medicinal …, 2013 - Elsevier
With the aim to address an undesired cardiac issue observed with our related compound in the recently disclosed novel series of renin inhibitors, further chemical modifications of this …
Number of citations: 17 www.sciencedirect.com
U Ku, V Prabhaka - Chemistry & Biology, 2013 - researchgate.net
This disclosure is mainly about the intermediates 3 & 4. Intermediate 3 have been synthesized by employing vinylation. Whereas intermediate 4 that has been synthesized by employing …
Number of citations: 4 www.researchgate.net
DA Patrick, JR Gillespie, J McQueen… - Journal of medicinal …, 2017 - ACS Publications
A previous publication from this lab (Patrick, et al. Bioorg. Med. Chem. 2016, 24 , 2451 – 2465 ) explored the antitrypanosomal activities of novel derivatives of 2-(2-benzamido)ethyl-4-…
Number of citations: 54 pubs.acs.org
M Stolarczyk, A Apola, A Maślanka, J Krzek - Analytical Methods, 2015 - pubs.rsc.org
According to data from the World Health Organization, cardiovascular diseases are the most common diseases of the 21st century. They are the reason for about 17 million deaths each …
Number of citations: 5 pubs.rsc.org
F Waldmeier, U Glaenzel, B Wirz, L Oberer… - Drug metabolism and …, 2007 - ASPET
Aliskiren (2(S),4(S),5(S),7(S)-N-(2-carbamoyl-2-methylpropyl)-5-amino-4-hydroxy-2,7-diisopropyl-8-[4-methoxy-3-(3-methoxypropoxy)phenyl]-octanamid hemifumarate) is the first in a …
Number of citations: 166 dmd.aspetjournals.org
RJ Fitzmaurice - 2004 - eprints.soton.ac.uk
This thesis is principally concerned with the synthesis of a range of thiourea and guanidinium based receptors and their binding properties with carboxylates. Chapter 1 provides an …
Number of citations: 3 eprints.soton.ac.uk
M Faisal, A Saeed - … in Medicinal Chemistry for Sustainable Drug …, 2020 - books.google.com
For over two decades, the concept of green chemistry has been extensively acknowledged as the future over traditional chemistry. Previously, chemistry has been established to reach …
Number of citations: 0 books.google.com

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